Amorphin

Vue d'ensemble

Description

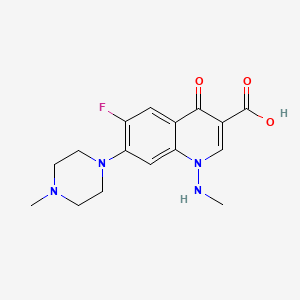

Morphine is an opioid pain-relieving medication that is used to treat moderate to severe pain when alternative pain relief medicines are not effective or not tolerated . It belongs to a class of medications called opiate (narcotic) analgesics . Morphine works by changing the way the brain and nervous system respond to pain; it does this by binding to the mu-opioid receptors within the central nervous system (CNS) and the peripheral nervous system (PNS) .

Synthesis Analysis

Morphine is a benzylisoquinoline alkaloid derived from the opium poppy plant . The synthesis of morphine-like alkaloids in chemistry describes the total synthesis of the natural morphinan class of alkaloids that includes codeine, morphine, oripavine, and thebaine .

Molecular Structure Analysis

At the molecular level, morphine is classified as a benzylisoquinoline alkaloid and features a complex structure composed of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Its molecular formula is C17H19NO3 .

Chemical Reactions Analysis

The biosynthesis of morphine involves various chemical reactions, including the Mannich reaction, which involves polar bond formation between a phenylacetaldehyde electrophile and dopamine as a bisnucleophile .

Applications De Recherche Scientifique

Amorphin and Phosphorylase: Protein Interactions in Muscle

This compound is identified as identical to phosphorylase, an enzyme crucial in glycogen metabolism. This finding emerged from studies on myofibrillar proteins, where this compound was initially considered a new protein. The discovery underscores phosphorylase's (this compound's) role in skeletal muscle Z-bands, binding to alpha-actinin and, with lesser affinity, to F-actin. This interaction facilitates the enzyme's localization in live cells, as demonstrated through experiments involving Green Fluorescent Protein (GFP) fused with phosphorylase (Chowrashi et al., 2002).

Z-Band Associations: Structural Insights

This compound, also known as the 85,000-dalton protein, associates with the Z-band of chicken pectoralis muscle myofibrils. It’s not a structural component of the Z-filaments, as its extraction doesn’t affect the Z-filaments. Alpha-actinin is confirmed as the structural element of these filaments. This research gives insights into the molecular architecture of muscle fibers and the role of different proteins in this structure (Chowrashi & Pepe, 1982).

Amorphization in Material Science

Amorphization, a process closely related to the study of amorphous materials, is extensively researched in materials science. For instance, the amorphization of silicon crystals under shear-driven conditions has been observed, providing vital insights into the dynamic processes leading to the formation of amorphous materials (He et al., 2016). This research is crucial in understanding the properties and applications of amorphous materials in various technological fields.

Drug Solubility and Amorphization

In pharmaceutical research, amorphization is a key strategy for enhancing the solubility of low-solubility drugs. This has been demonstrated in studies like increasing the dissolution rate of drugs through the crystalline-amorphous transition, offering potential solutions for improving drug efficacy (Pan et al., 2008). Understanding and controlling the amorphization process can significantly impact drug formulation and delivery.

Mécanisme D'action

Safety and Hazards

Morphine has many side effects. Some of the more common and more dangerous ones include drowsiness, dizziness, tiredness, anxiety, nausea, vomiting, stomach pain, gas, or constipation, sweating, low oxygen levels (shortness of breath), feeling light-headed or feelings of extreme happiness or sadness . Serious morphine side effects include slow heart rate, weak pulse, fainting, slow breathing (breathing may stop), chest pain, fast or pounding heartbeats, extreme drowsiness, feeling like you might pass out .

Orientations Futures

Propriétés

IUPAC Name |

(1S,6R,13S)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23+,24+,25-,27-,28+,29-,30+,31+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOKNQYLSMKJC-ABEMJNOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962264 | |

| Record name | Amorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4207-90-3 | |

| Record name | Amorphin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4207-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Amorphin?

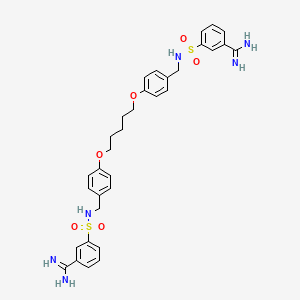

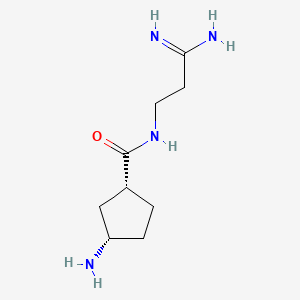

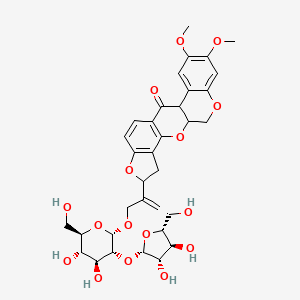

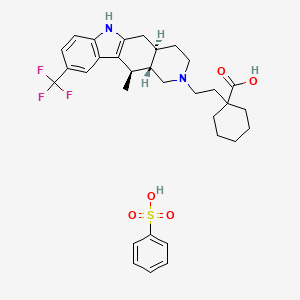

A: this compound, also known as Fruticin, is a natural rotenoid glycoside primarily found in the fruits of the false indigo-bush (Amorpha fruticosa L.). [, ]

Q2: What is the structure of this compound?

A: While a specific molecular formula and weight are not explicitly provided in the abstracts, the structure of this compound has been elucidated and its stereochemistry established as a vicianoside, the first of its kind among rotenoid glycosides. [, ] this compound's structure consists of a rotenoid aglycone linked to a sugar moiety, specifically a β-D-glucopyranoside. []

Q3: How does the content of this compound in Amorpha fruticosa L. vary?

A: Research indicates that the concentration of this compound in the fruits of Amorpha fruticosa L. is significantly influenced by the time of year. The highest concentration of this compound is observed in mid-December, during the fruit ripening stage. [, ]

Q4: Is there any connection between this compound and muscle tissue?

A: Interestingly, research suggests a connection between a protein initially named "this compound" and muscle tissue. This protein, found in chicken pectoralis muscle myofibrils, was later identified as phosphorylase. [, , ] While sharing the same name, it's crucial to note that this muscle protein "this compound" is distinct from the rotenoid glycoside this compound found in plants.

Q5: How does phosphorylase interact with muscle tissue?

A: Phosphorylase, initially identified as "this compound," localizes to the Z-bands of skeletal muscle myofibrils. [, ] This localization is mediated by its interaction with α-actinin, a structural protein found in Z-bands. [, ] Additionally, phosphorylase has been shown to bind to F-actin, albeit with lower affinity, further contributing to its association with muscle fibers. []

Q6: How was the interaction between phosphorylase and muscle tissue visualized?

A: Researchers visualized the localization of phosphorylase in living cells by transfecting quail embryonic myotubes with plasmids encoding a phosphorylase-Green Fluorescent Protein (GFP) fusion protein. [] This fusion protein specifically targeted the Z-bands, confirming the protein's association with these structures in living cells. []

Q7: What is the significance of phosphorylase's localization in muscle?

A: Phosphorylase plays a crucial role in glycogen metabolism, catalyzing the breakdown of glycogen into glucose-1-phosphate. [] Its localization to the Z-bands of muscle, areas of high energy demand during contraction, suggests a potential role in providing readily available energy sources for muscle function. [] This suggests a tight coupling between energy metabolism and muscle contraction.

Q8: Are there other enzymes that bind to muscle structures like phosphorylase?

A: While several glycolytic enzymes, such as aldolase, phosphofructokinase, and pyruvate kinase, are known to bind to actin, phosphorylase stands out as the first enzyme demonstrated to interact with α-actinin. [] This unique interaction highlights a potential regulatory mechanism for glycogen metabolism in muscle tissue.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)